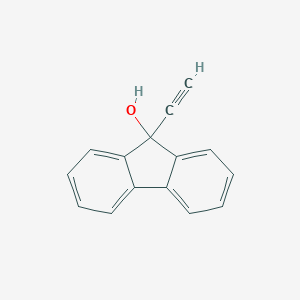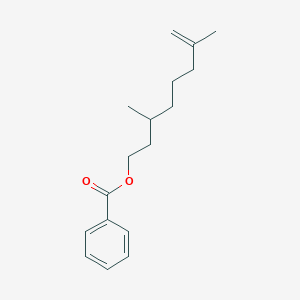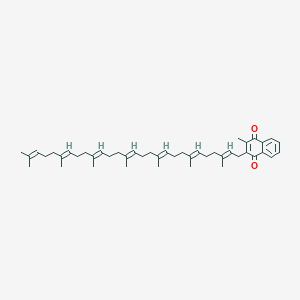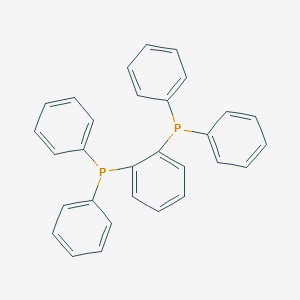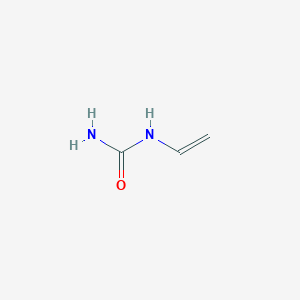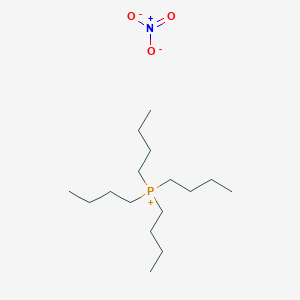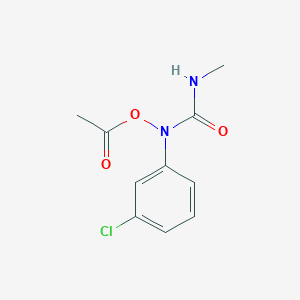![molecular formula C5H5NO2 B085132 [(E)-2-cyanoethenyl] acetate CAS No. 14268-54-3](/img/structure/B85132.png)
[(E)-2-cyanoethenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-2-cyanoethenyl] acetate is an organic compound characterized by the presence of a cyano group (–CN) and an acetate group (–OCOCH3) attached to an ethenyl group (–CH=CH–)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-cyanoethenyl] acetate typically involves the reaction of cyanoacetic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate cyanoacetate, which then undergoes esterification to yield the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous conditions to prevent hydrolysis
Catalyst: Pyridine or other bases
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and precise temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-cyanoethenyl] acetate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The acetate group can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia (NH3) or ethanol (C2H5OH) under basic conditions.
Major Products Formed
Oxidation: Cyanoacetic acid derivatives.
Reduction: Primary amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
[(E)-2-cyanoethenyl] acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of [(E)-2-cyanoethenyl] acetate involves its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis or substitution. These reactions enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl cyanoacetate
- Methyl cyanoacetate
- Propyl cyanoacetate
Comparison
[(E)-2-cyanoethenyl] acetate is unique due to its ethenyl group, which imparts different reactivity compared to other cyanoacetates. This structural difference allows for distinct reaction pathways and applications, particularly in the synthesis of complex organic molecules.
Properties
CAS No. |
14268-54-3 |
|---|---|
Molecular Formula |
C5H5NO2 |
Molecular Weight |
111.10 g/mol |
IUPAC Name |
2-cyanoethenyl acetate |
InChI |
InChI=1S/C5H5NO2/c1-5(7)8-4-2-3-6/h2,4H,1H3 |
InChI Key |
WJZYKZUTZHYSLA-UHFFFAOYSA-N |
SMILES |
CC(=O)OC=CC#N |
Isomeric SMILES |
CC(=O)O/C=C/C#N |
Canonical SMILES |
CC(=O)OC=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


